5-Acetoxy-7-hydroxyflavone

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

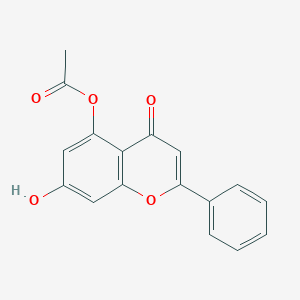

Structure

3D Structure

特性

IUPAC Name |

(7-hydroxy-4-oxo-2-phenylchromen-5-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O5/c1-10(18)21-15-7-12(19)8-16-17(15)13(20)9-14(22-16)11-5-3-2-4-6-11/h2-9,19H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCEVJMPLRAGWNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC(=CC2=C1C(=O)C=C(O2)C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00577585 | |

| Record name | 7-Hydroxy-4-oxo-2-phenyl-4H-1-benzopyran-5-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00577585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132351-58-7 | |

| Record name | 7-Hydroxy-4-oxo-2-phenyl-4H-1-benzopyran-5-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00577585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Acetoxy-7-hydroxyflavone chemical structure and properties

An In-Depth Technical Guide to 5-Acetoxy-7-hydroxyflavone

Prepared for: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data for this compound is limited. This guide provides a comprehensive overview based on computed data, established chemical principles, and experimental findings for its parent compound, chrysin (B1683763) (5,7-dihydroxyflavone), and other closely related flavone (B191248) derivatives.

Chemical Identity and Structure

This compound is a synthetic flavone, an acetylated derivative of the naturally occurring flavonoid, chrysin (5,7-dihydroxyflavone). The core structure is a 2-phenyl-4H-1-benzopyran-4-one skeleton. In this derivative, the hydroxyl group at the 5-position is acetylated, while the 7-position hydroxyl group remains free. This specific substitution pattern is important as the 5-hydroxyl group is typically involved in intramolecular hydrogen bonding with the adjacent carbonyl group at the 4-position, influencing its chemical reactivity.

Chemical Structure:

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference |

|---|---|---|

| IUPAC Name | (7-hydroxy-4-oxo-2-phenylchromen-5-yl) acetate | [1][2] |

| CAS Number | 132351-58-7 | [1][2] |

| Molecular Formula | C₁₇H₁₂O₅ | [1][2] |

| Molecular Weight | 296.27 g/mol | [1][2] |

| InChI Key | ZCEVJMPLRAGWNX-UHFFFAOYSA-N | [2] |

| Canonical SMILES | CC(=O)OC1=CC(=CC2=C1C(=O)C=C(O2)C3=CC=CC=C3)O | [1] |

| Synonyms | (7-hydroxy-4-oxo-2-phenyl-chromen-5-yl) acetate; 5-O-acetylchrysin |[2] |

Physicochemical Properties

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 296.27 g/mol | PubChem[2] |

| XLogP3 (Predicted) | 1.7 | PubChem[2] |

| Hydrogen Bond Donor Count | 1 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 5 | PubChem[2] |

| Rotatable Bond Count | 3 | PubChem[2] |

| Topological Polar Surface Area | 72.8 Ų | PubChem[2] |

| Heavy Atom Count | 22 | PubChem[2] |

| Complexity | 477 | PubChem[2] |

| Melting Point | Data not available | |

| Boiling Point | Data not available |

| Solubility | Data not available | |

Experimental Protocols

Proposed Synthesis Workflow

The synthesis of this compound from its precursor, chrysin (5,7-dihydroxyflavone), requires a regioselective approach. The 7-hydroxyl group is more nucleophilic and sterically accessible than the 5-hydroxyl group, which is chelated by the adjacent carbonyl. Therefore, direct acetylation typically yields 7-acetoxy-5-hydroxyflavone. To achieve acetylation at the 5-position, a protection-acylation-deprotection strategy is proposed.

Experimental Protocol: Proposed Synthesis of this compound

-

Step 1: Selective Protection of the 7-Hydroxyl Group.

-

Dissolve chrysin (1 equivalent) in a polar aprotic solvent such as acetonitrile (B52724) (CH₃CN).

-

Add a mild base, such as sodium bicarbonate (NaHCO₃) (1.1 equivalents).

-

Add a protecting group reagent, such as benzyl (B1604629) chloride (BnCl) (1.1 equivalents), to the suspension.

-

Reflux the reaction mixture for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture, filter, and concentrate the solvent. Purify the crude product by column chromatography to isolate 7-(benzyloxy)-5-hydroxyflavone. This regioselective benzylation is based on established methods for chrysin.[3]

-

-

Step 2: Acetylation of the 5-Hydroxyl Group.

-

Dissolve the purified 7-(benzyloxy)-5-hydroxyflavone (1 equivalent) in a suitable solvent like dichloromethane (B109758) (DCM) or pyridine (B92270).

-

Add acetic anhydride (B1165640) (Ac₂O) (1.5-2.0 equivalents) and a catalytic amount of a base such as pyridine or 4-dimethylaminopyridine (B28879) (DMAP).

-

Stir the reaction at room temperature for 4-12 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with dilute HCl, saturated NaHCO₃ solution, and brine. Dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and evaporate the solvent to yield crude 5-acetoxy-7-(benzyloxy)flavone.

-

-

Step 3: Deprotection of the 7-Hydroxyl Group.

-

Dissolve the crude 5-acetoxy-7-(benzyloxy)flavone in a solvent such as ethanol (B145695) or ethyl acetate.

-

Add a palladium on carbon catalyst (Pd/C, 10 mol%).

-

Subject the mixture to an atmosphere of hydrogen gas (H₂) at atmospheric pressure (hydrogenolysis).

-

Stir vigorously at room temperature for 12-24 hours. Monitor by TLC for the disappearance of the starting material.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Evaporate the solvent under reduced pressure. Purify the resulting crude product by column chromatography or recrystallization to obtain the final product, this compound.

-

Caption: Proposed multi-step synthesis of this compound.

Cytotoxicity Evaluation: MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell viability and cytotoxicity. It measures the metabolic activity of mitochondrial reductase enzymes in living cells.

Experimental Protocol: MTT Assay

-

Cell Seeding:

-

Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration should be non-toxic (typically <0.5%).

-

Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include wells for "untreated control" (medium only) and "vehicle control" (medium with DMSO).

-

Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well.

-

Incubate for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

-

Formazan Solubilization:

-

Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO) to each well.

-

Gently pipette to mix and ensure all formazan crystals are dissolved.

-

Incubate the plate overnight in the incubator to ensure complete solubilization.

-

-

Data Acquisition:

-

Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. Use a reference wavelength of 630-690 nm to reduce background noise.

-

Calculate cell viability as a percentage relative to the untreated control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.

-

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

Biological Activity and Potential Mechanisms of Action

While direct experimental data on the biological activity of this compound is lacking, the activities of its parent compound, chrysin, are well-documented and provide a strong basis for predicting its potential therapeutic effects. Acetylation can alter a compound's lipophilicity, potentially affecting its bioavailability and cellular uptake.

Known Activities of the Parent Compound, Chrysin (5,7-dihydroxyflavone)

Chrysin exhibits a wide range of pharmacological properties, including anticancer, anti-inflammatory, and antioxidant effects.[4]

-

Anticancer Activity: Chrysin has been shown to inhibit the proliferation of various cancer cell lines. It can induce apoptosis (programmed cell death) and cause cell cycle arrest.[5][6] For example, the IC₅₀ values for chrysin against the MCF-7 human breast cancer cell line were reported as 19.5 µM after 48 hours and 9.2 µM after 72 hours of treatment.[5]

-

Anti-inflammatory Activity: Chrysin demonstrates significant anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. It can suppress the expression of enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[7][8] It also inhibits the release of pro-inflammatory cytokines such as TNF-α and IL-6.[7][9]

Potential Signaling Pathways

The mechanism of action for many flavones involves the modulation of key intracellular signaling pathways that regulate inflammation and cell survival. Based on studies of chrysin and other related flavones, this compound may potentially target the following pathways:

-

JAK/STAT Pathway: The Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is crucial for cytokine signaling. Chrysin has been shown to inhibit lipopolysaccharide (LPS)-induced inflammatory responses in macrophages by blocking the phosphorylation and nuclear translocation of STAT1 and STAT3.[9] Inhibition of this pathway downregulates the expression of inflammatory genes.

-

NF-κB Pathway: Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation. Many flavonoids, including chrysin, are known to inhibit the activation of NF-κB, thereby preventing the transcription of pro-inflammatory genes like iNOS, COX-2, and various cytokines.[8]

-

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cell proliferation, differentiation, and apoptosis. Derivatives of 5-acetoxyflavone have been shown to inhibit neuroinflammation by suppressing the p38, ERK, and JNK components of the MAPK pathway.[10]

The diagram below illustrates a representative inflammatory signaling cascade that is a common target for flavones like chrysin.

Caption: Potential mechanism of action via inhibition of JAK/STAT and NF-κB pathways.

References

- 1. Regioselective acylation of flavonoids catalyzed by lipase in low toxicity media | Semantic Scholar [semanticscholar.org]

- 2. This compound | C17H12O5 | CID 15731440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Chrysin: Sources, beneficial pharmacological activities, and molecular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibitory and Cytotoxic Activities of Chrysin on Human Breast Adenocarcinoma Cells by Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Potentiating activities of chrysin in the therapeutic efficacy of 5-fluorouracil in gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Exploring the Anti-inflammatory Potential of Novel Chrysin Derivatives through Cyclooxygenase-2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antioxidative and Anti-Inflammatory Activities of Chrysin and Naringenin in a Drug-Induced Bone Loss Model in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [Chrysin inhibits lipopolysaccharide-induced inflammatory responses of macrophages via JAK-STATs signaling pathway] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Chrysin as a Bioactive Scaffold: Advances in Synthesis and Pharmacological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

5-Acetoxy-7-hydroxyflavone: A Technical Overview of its Properties and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Acetoxy-7-hydroxyflavone, a notable member of the flavonoid family. This document consolidates key chemical data, explores its biological activities with a focus on anticancer properties, and presents relevant experimental methodologies and signaling pathways based on current scientific literature.

Core Chemical and Physical Data

This compound and its isomer, 5-hydroxy-7-acetoxyflavone, are structurally related compounds with distinct CAS numbers but identical molecular weights. The precise positioning of the acetyl group influences their chemical and biological characteristics.

| Property | This compound | 5-hydroxy-7-acetoxyflavone |

| CAS Number | 132351-58-7[1] | 6674-40-4[2] |

| Molecular Formula | C₁₇H₁₂O₅[1] | C₁₇H₁₂O₅ |

| Molecular Weight | 296.27 g/mol [1] | 296.27 g/mol |

| Synonyms | (7-hydroxy-4-oxo-2-phenylchromen-5-yl) acetate | (5-hydroxy-4-oxo-2-phenylchromen-7-yl) acetate |

Biological Activity and Therapeutic Potential

While direct studies on this compound are limited, extensive research on structurally similar flavones, such as 5,7-dihydroxyflavone (chrysin) and 5-hydroxy-7-methoxyflavone, provides significant insights into its potential biological activities, particularly its anticancer effects. The current understanding suggests that like its parent compounds, this compound likely exerts its effects through the induction of apoptosis, modulation of key signaling pathways, and generation of reactive oxygen species (ROS) in cancer cells.

Anticancer Activity

Flavonoids, as a class, are recognized for their potential to inhibit cancer cell proliferation and induce programmed cell death. Research on related compounds suggests that this compound may share these properties. For instance, 5,7-dihydroxyflavone has been demonstrated to sensitize cancer cells to TRAIL-mediated apoptosis and inhibit tumor growth.[3] Similarly, 5-hydroxy-7-methoxyflavone has been shown to trigger mitochondrial-associated cell death in human colon carcinoma cells.[4][5] These effects are often mediated by the regulation of apoptosis-related proteins and the activation of specific signaling cascades.

Elucidating the Mechanism of Action: Key Signaling Pathways

The anticancer effects of flavones are intricately linked to their ability to modulate various intracellular signaling pathways that govern cell survival, proliferation, and apoptosis. Based on studies of related flavones, the following pathways are likely targets for this compound.

The PI3K/Akt and MAPK Signaling Pathways

The PI3K/Akt and MAPK signaling pathways are crucial for cell survival and proliferation, and their dysregulation is a hallmark of many cancers. Flavonoids have been shown to inhibit these pathways, leading to decreased cancer cell viability. For example, 5,6,7,3′,4′,5′-Hexamethoxyflavone, a related polymethoxyflavone, inhibits the growth of triple-negative breast cancer cells by suppressing both the MAPK and Akt signaling pathways.[6] It is plausible that this compound exerts its anticancer effects through similar mechanisms.

Caption: Proposed inhibition of PI3K/Akt and MAPK pathways by this compound.

Mitochondrial-Mediated Apoptosis Pathway

A common mechanism of anticancer compounds is the induction of apoptosis through the mitochondrial pathway. This involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of a cascade of caspases. 5-Hydroxy-7-methoxyflavone has been shown to induce apoptosis in HCT-116 colon cancer cells via this pathway, which is initiated by the generation of reactive oxygen species (ROS).[4][5]

Caption: Mitochondrial-mediated apoptosis induced by this compound.

Experimental Protocols for Biological Evaluation

To assess the biological activity of this compound, a series of in vitro assays are typically employed. The following provides a general framework for key experimental protocols.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Experimental Workflow:

Caption: Workflow for determining cytotoxicity using the MTT assay.

Apoptosis Detection (Annexin V/Propidium (B1200493) Iodide Staining)

The Annexin V assay is a standard method for detecting apoptosis by identifying the translocation of phosphatidylserine (B164497) to the outer leaflet of the plasma membrane. Propidium iodide (PI) is used to differentiate between apoptotic and necrotic cells.

Experimental Protocol:

-

Cell Treatment: Culture cancer cells and treat with this compound at its predetermined IC50 concentration for a specified duration (e.g., 24 or 48 hours).

-

Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and resuspend in Annexin V binding buffer.[7]

-

Staining: Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.[7]

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[8]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.[7]

Conclusion

This compound is a promising flavonoid with potential applications in cancer research and drug development. While further studies are needed to fully elucidate its specific mechanisms of action, the existing body of knowledge on related flavones provides a strong foundation for future investigations. The experimental protocols and signaling pathways outlined in this guide offer a framework for researchers to explore the therapeutic potential of this compound.

References

- 1. 132351-58-7[this compound Analysis control,HPLC≥98%]- Jizhi Biochemical [acmec.com.cn]

- 2. Negletein | CAS#:29550-13-8 | Chemsrc [chemsrc.com]

- 3. 5,7-Dihydroxyflavone Enhances the Apoptosis-Inducing Potential of TRAIL in Human Tumor Cells via Regulation of Apoptosis-Related Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-Hydroxy-7-Methoxyflavone Triggers Mitochondrial-Associated Cell Death via Reactive Oxygen Species Signaling in Human Colon Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 5-Hydroxy-7-Methoxyflavone Triggers Mitochondrial-Associated Cell Death via Reactive Oxygen Species Signaling in Human Colon Carcinoma Cells | PLOS One [journals.plos.org]

- 6. 5,6,7,3′,4′,5′-Hexamethoxyflavone inhibits growth of triple-negative breast cancer cells via suppression of MAPK and Akt signaling pathways and arresting cell cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. kumc.edu [kumc.edu]

The Enigmatic Flavone: A Technical Guide to the Natural Sources and Isolation of 5-Acetoxy-7-hydroxyflavone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current knowledge on the natural sourcing and isolation of 5-Acetoxy-7-hydroxyflavone, a flavonoid of interest for its potential biological activities. This document details its primary known natural source, outlines a composite methodology for its extraction and purification based on established protocols for similar compounds, and explores a relevant signaling pathway potentially modulated by acetoxyflavones.

Natural Occurrence

Table 1: Quantitative Analysis of Major Flavonoids in Oroxylum indicum

| Flavonoid | Plant Part | Concentration (% w/w of dried extract) | Reference |

| Baicalin | Seeds | 24.24 ± 2.44 | [1] |

| Baicalein | Seeds | Not specified | [1] |

| Chrysin | Seeds | Not specified | [1] |

| Baicalin | Tissue-cultured plant shoot (week 3) | 14.78 ± 0.28 | [1] |

| Baicalin | Tissue-cultured plant (day 4) | 10.67 ± 0.58 | [1] |

| Baicalin | Various extracts | 0.4 - 11 | [2] |

Note: The table presents data for other flavonoids to illustrate the richness of Oroxylum indicum as a source of these compounds. Specific quantitative data for this compound is currently unavailable.

Isolation and Purification: A Detailed Methodological Approach

While a specific, detailed protocol for the isolation of this compound is not extensively documented, the following methodology has been constructed based on established procedures for the extraction and purification of flavonoids from Oroxylum indicum and other plant materials. This protocol provides a robust framework for researchers to isolate this target compound.

Experimental Protocol: Extraction and Fractionation

-

Plant Material Preparation:

-

Collect fresh stem bark of Oroxylum indicum.

-

Wash the bark thoroughly with distilled water to remove any surface impurities.

-

Air-dry the bark in the shade for several days until it is completely dry.

-

Grind the dried bark into a coarse powder using a mechanical grinder.

-

-

Extraction:

-

Perform a Soxhlet extraction on the powdered bark (approximately 500 g) with methanol (B129727) (2.5 L) for 72 hours.

-

Alternatively, macerate the powdered bark in methanol at room temperature for 7 days with occasional shaking.

-

Filter the methanolic extract through Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at 40-50°C to obtain a crude methanolic extract.

-

-

Solvent-Solvent Partitioning (Fractionation):

-

Suspend the crude methanolic extract in distilled water.

-

Sequentially partition the aqueous suspension with solvents of increasing polarity:

-

n-hexane

-

Chloroform

-

Ethyl acetate (B1210297)

-

-

Separate the layers using a separatory funnel and collect each fraction.

-

Concentrate each fraction to dryness using a rotary evaporator. The ethyl acetate fraction is most likely to contain this compound due to its polarity.

-

Experimental Protocol: Chromatographic Purification

-

Column Chromatography:

-

Pack a glass column (e.g., 60 cm x 4 cm) with silica (B1680970) gel (60-120 mesh) using a slurry method with n-hexane.

-

Dissolve the dried ethyl acetate fraction in a minimal amount of methanol and adsorb it onto a small amount of silica gel.

-

Allow the solvent to evaporate, and then load the dried sample onto the top of the prepared column.

-

Elute the column with a gradient solvent system, starting with n-hexane and gradually increasing the polarity with ethyl acetate and then methanol. (e.g., n-hexane -> n-hexane:EtOAc gradients -> EtOAc -> EtOAc:MeOH gradients -> MeOH).

-

Collect fractions of 20-25 mL and monitor them by Thin Layer Chromatography (TLC).

-

-

Thin Layer Chromatography (TLC) Monitoring:

-

Spot the collected fractions on pre-coated silica gel 60 F254 TLC plates.

-

Develop the plates in a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v).

-

Visualize the spots under UV light (254 nm and 365 nm) and by spraying with a suitable reagent (e.g., 10% sulfuric acid in ethanol (B145695) followed by heating).

-

Pool the fractions showing similar TLC profiles.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

Subject the pooled fractions containing the compound of interest to preparative HPLC for final purification.

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of methanol and water (e.g., starting with 50% methanol in water and increasing to 100% methanol).

-

Detection: UV detector at a wavelength determined by the UV spectrum of the compound (e.g., 280 nm).

-

Collect the peak corresponding to this compound.

-

Evaporate the solvent to obtain the pure compound.

-

Structural Elucidation

The structure of the isolated compound should be confirmed using spectroscopic techniques:

-

UV-Vis Spectroscopy: To determine the absorption maxima.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify functional groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, DEPT, COSY, HSQC, HMBC): To determine the complete chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Potential Signaling Pathway Involvement

While direct studies on the signaling pathways affected by this compound are limited, research on a structurally related compound, 5-Acetoxy-6,7,8,3',4'-pentamethoxyflavone, has shown its involvement in the LKB1-AMPK signaling pathway. This pathway is a key regulator of cellular energy metabolism and is a target for drugs aimed at treating metabolic disorders. It is plausible that this compound may also interact with this pathway.

Caption: Hypothesized activation of the LKB1-AMPK signaling pathway by this compound.

Experimental Workflow Visualization

The overall process of isolating and identifying this compound from its natural source can be visualized as a systematic workflow.

References

In-depth Technical Guide on the Biological Activity of 5-Acetoxy-7-hydroxyflavone: A Compound with Limited Publicly Available Data

A comprehensive search of scientific literature and databases has revealed a significant lack of publicly available information regarding the biological activity of 5-Acetoxy-7-hydroxyflavone. Despite extensive queries for quantitative data, experimental protocols, and associated signaling pathways, no specific studies detailing the biological screening of this particular flavone (B191248) derivative were identified.

This indicates that this compound is likely a novel or understudied compound within the scientific community. As a result, the core requirements for a detailed technical guide, including data tables, experimental methodologies, and signaling pathway diagrams, cannot be fulfilled at this time for this specific molecule.

To provide a valuable resource for researchers, scientists, and drug development professionals interested in this class of compounds, this guide will instead focus on the biological activities of the closely related and well-studied parent compound, 5,7-Dihydroxyflavone (Chrysin) . The biological activities and signaling pathways associated with Chrysin are likely to provide valuable insights into the potential activities of its acetylated derivative, this compound.

Biological Activity Screening of 5,7-Dihydroxyflavone (Chrysin)

5,7-Dihydroxyflavone, commonly known as Chrysin, is a natural flavone found in various plants, honey, and propolis. It has been extensively studied for its diverse pharmacological effects. This section will summarize the key biological activities of Chrysin, presenting available quantitative data, outlining experimental protocols, and visualizing relevant signaling pathways.

Anticancer Activity

Chrysin has demonstrated significant anticancer properties across various cancer cell lines. Its mechanisms of action are multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.

Table 1: Anticancer Activity of 5,7-Dihydroxyflavone (Chrysin) in various cancer cell lines

| Cell Line | Cancer Type | Assay | IC50 Value | Reference |

| HepG2 | Liver Cancer | MTT Assay | 25 µM | [1] |

| DU145 | Prostate Cancer | MTT Assay | Dose-dependent decrease in viability | [2][3] |

| MCF-7 | Breast Cancer | Not Specified | Not Specified | [4] |

| WiDR | Colon Cancer | Not Specified | Not Specified | [5] |

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of Chrysin (or the compound of interest) for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the control (untreated) cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined.[1]

Chrysin is known to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways. A simplified representation of this process is shown below.

Simplified pathway of Chrysin-induced apoptosis.

Anti-inflammatory Activity

Chrysin exhibits potent anti-inflammatory effects by modulating key inflammatory pathways and reducing the production of pro-inflammatory mediators.

Table 2: Anti-inflammatory Activity of 5,7-Dihydroxyflavone (Chrysin)

| Cell Line | Inflammatory Stimulus | Measured Mediator | Effect | Reference |

| RAW 264.7 | LPS | Nitric Oxide (NO) | Inhibition of production | |

| RAW 264.7 | LPS | Prostaglandin E2 (PGE2) | Inhibition of production | |

| RAW 264.7 | LPS | TNF-α | Inhibition of release | |

| RAW 264.7 | LPS | IL-1β | Inhibition of release |

-

Cell Culture and Stimulation: Macrophage cells (e.g., RAW 264.7) are plated in a 96-well plate and treated with various concentrations of Chrysin for 1 hour before being stimulated with an inflammatory agent like lipopolysaccharide (LPS; e.g., 1 µg/mL) for 24 hours.

-

Sample Collection: After incubation, the cell culture supernatant is collected.

-

Griess Reagent: An equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride) is added to the supernatant.

-

Incubation and Measurement: The mixture is incubated at room temperature for 10-15 minutes, and the absorbance is measured at 540 nm. The concentration of nitrite, a stable product of NO, is determined using a standard curve of sodium nitrite.

A key mechanism of Chrysin's anti-inflammatory action is the inhibition of the NF-κB signaling pathway.

Inhibition of the NF-κB pathway by Chrysin.

Antioxidant Activity

Chrysin possesses antioxidant properties, enabling it to scavenge free radicals and protect cells from oxidative damage.

Table 3: Antioxidant Activity of 5,7-Dihydroxyflavone (Chrysin)

| Assay | Method | Result | Reference |

| DPPH | Radical Scavenging | Effective scavenging activity | |

| ABTS | Radical Scavenging | Effective scavenging activity |

-

Preparation of DPPH Solution: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol) is prepared to a specific concentration (e.g., 0.1 mM).

-

Reaction Mixture: Various concentrations of Chrysin are added to the DPPH solution.

-

Incubation: The mixture is shaken and incubated in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: The absorbance of the solution is measured at 517 nm. The scavenging activity is calculated based on the reduction in absorbance compared to a control (DPPH solution without the sample).

Workflow for the DPPH antioxidant assay.

Conclusion and Future Directions

While there is a wealth of information on the biological activities of 5,7-Dihydroxyflavone (Chrysin), its derivative, this compound, remains uncharacterized in the public domain. The addition of an acetoxy group at the 5-position may alter the compound's physicochemical properties, such as its lipophilicity and ability to be metabolized, which in turn could influence its biological activity.

Future research should focus on the synthesis and comprehensive biological screening of this compound. It would be of significant interest to compare its anticancer, anti-inflammatory, and antioxidant activities directly with those of Chrysin to elucidate the structure-activity relationship and determine if the acetylation offers any therapeutic advantages. Such studies would be invaluable to researchers, scientists, and drug development professionals working in the field of flavonoid-based therapeutics.

References

- 1. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Norwogonin | CAS:4443-09-8 | Manufacturer ChemFaces [chemfaces.com]

- 4. researchgate.net [researchgate.net]

- 5. 5-Hydroxy-7-methoxy-2-phenyl-4H-1-benzopyran-4-one (Tectochrysin) and 2,5-Dihydroxy-7-methoxy-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one: Isolation From Uvaria rufas and X-Ray Structures | Semantic Scholar [semanticscholar.org]

Preliminary In Vitro Studies of 5-Acetoxy-7-hydroxyflavone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preliminary in vitro biological activities of 5-Acetoxy-7-hydroxyflavone and its structurally related parent compound, 5,7-dihydroxyflavone (chrysin). While direct in vitro studies on this compound are limited in publicly available literature, this document extrapolates potential biological effects based on extensive research into chrysin (B1683763) and its derivatives. This guide covers potential anticancer, antioxidant, and anti-inflammatory properties, detailed experimental protocols for key assays, and visual representations of associated signaling pathways. The information presented herein is intended to serve as a foundational resource for researchers and professionals in drug discovery and development.

Introduction

Flavonoids are a class of naturally occurring polyphenolic compounds widely distributed in plants, known for their diverse pharmacological activities. This compound is a synthetic derivative of the natural flavonoid chrysin (5,7-dihydroxyflavone). Chrysin itself has been the subject of numerous studies and has demonstrated a range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects[1][2][3][4]. The acetylation of the hydroxyl group at the 5-position to create this compound may alter its physicochemical properties, such as solubility and bioavailability, potentially influencing its biological efficacy. This guide summarizes the known in vitro activities of chrysin and related derivatives as a predictive framework for this compound.

Potential Biological Activities

Based on the activities of its parent compound, chrysin, this compound is hypothesized to exhibit several key biological effects in vitro.

Anticancer Activity

Chrysin and its derivatives have shown notable anticancer properties across various cancer cell lines. The primary mechanisms include the induction of apoptosis (programmed cell death), cell cycle arrest, and modulation of key signaling pathways involved in cancer progression.

-

Apoptosis Induction: Chrysin has been shown to induce apoptosis in human tumor cells by up-regulating pro-apoptotic proteins like Bax and down-regulating anti-apoptotic proteins such as Bcl-2[5][6]. This shift in the Bax/Bcl-2 ratio is a critical determinant of apoptosis. Furthermore, chrysin can enhance the apoptosis-inducing potential of ligands like TRAIL (Tumor necrosis factor-related apoptosis-inducing ligand)[5][6]. Derivatives of chrysin have also been synthesized and shown to be potent activators of caspases 3 and 7, key executioner enzymes in the apoptotic cascade[7].

-

Cell Cycle Arrest: Flavonoids, including those structurally similar to this compound, have been observed to cause cell cycle arrest at various phases, thereby inhibiting cancer cell proliferation. For instance, 5,7-dimethoxyflavone, a derivative of chrysin, has been shown to induce cell cycle arrest in the Sub-G1 phase in liver cancer cells[8]. Another related compound, 3,7-dihydroxyflavone, is also hypothesized to exert its anti-cancer effects by modulating key regulators of the cell cycle[9].

-

Modulation of Signaling Pathways: The anticancer effects of chrysin and its analogs are often mediated through the modulation of critical intracellular signaling pathways. These include the PI3K/Akt and MAPK/ERK pathways, which are frequently dysregulated in cancer and play crucial roles in cell survival, proliferation, and differentiation.

Antioxidant Activity

The flavonoid scaffold, characterized by its phenolic hydroxyl groups, is known for its potent antioxidant activity. The hydroxyl groups at the 5 and 7 positions of chrysin are crucial for its ability to scavenge free radicals[10]. While the acetylation at the 5-position in this compound may modulate this activity, the remaining hydroxyl group at the 7-position is expected to contribute to its antioxidant potential. The antioxidant activity of flavonoids can be evaluated using various in vitro assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays[11][12][13].

Anti-inflammatory Activity

Chrysin has demonstrated significant anti-inflammatory properties[4]. This activity is often attributed to its ability to inhibit the production of pro-inflammatory mediators. The structural similarities suggest that this compound may also possess anti-inflammatory effects.

Quantitative Data Summary

The following tables summarize the in vitro cytotoxic activities of chrysin and its derivatives against various human cancer cell lines. This data is presented to provide a comparative basis for the potential efficacy of this compound.

Table 1: In Vitro Cytotoxicity of Chrysin (5,7-dihydroxyflavone) and its Derivatives

| Compound | Cell Line | Assay | IC50 / GI50 | Reference |

| Chrysin | Murine Daltons lymphoma ascite (DLA) | MTT | 55.72 µg/mL | [10] |

| Chrysin | Human lung cancer (A549) | MTT | 52.08 µg/mL | [10] |

| Chrysin | Breast cancer (MCF-7) | MTT | 7.9 ± 0.1 µg/mL | [10] |

| Chrysin Derivative | Breast cancer (MCF7) | NCI60 | 30 nM | [14] |

| Chrysin Derivative | Colon cancer (HCT-15) | NCI60 | 60 nM | [14] |

| 5-Hydroxy-7-methoxyflavone | Human colon carcinoma (HCT-116) | MTT | Dose-dependent cytotoxicity | [15] |

| 5,7-dimethoxyflavone | Liver cancer (HepG2) | MTT | 25 µM | [8] |

| 7-hydroxy flavone | Cervical cancer (HeLa) | MTT | 22.5602 ± 0.21 µg/mL | [16] |

| 7-hydroxy flavone | Breast cancer (MDA-MB231) | MTT | 3.86474 ± 0.35 µg/mL | [16] |

| 5,6,7-Trihydroxyflavone | Cervical cancer (HeLa) | MTT | 11.1 ± 1.06 µM | [17] |

| 5,6,7-Trihydroxyflavone | Breast cancer (MDA-MB231) | MTT | 3.23 ± 0.81 µM | [17] |

| 5,6,7-Trihydroxyflavone | Breast cancer (MCF-7) | MTT | 6.14 ± 0.96 µM | [17] |

Table 2: In Vitro Antioxidant Activity of Related Flavonoids

| Compound | Assay | IC50 | Reference |

| 7-hydroxy flavone | DPPH radical scavenging | 5.5486 ± 0.81 µg/mL | [16] |

| 7,3',4'-trihydroxyflavone | DPPH radical scavenging | 5.2 ± 0.2 µM | [18] |

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments relevant to the study of this compound.

Cell Viability Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells with compromised membrane integrity.

Protocol:

-

Cell Treatment: Treat cells with the desired concentrations of this compound for a specified time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark[9].

-

Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour[9].

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Cell Cycle Analysis

Principle: Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. Propidium iodide (PI) stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.

Protocol:

-

Cell Treatment: Treat cells with this compound at various concentrations.

-

Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol (B145695) overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) (50 µg/mL) and RNase A (100 µg/mL) in PBS[9].

-

Incubation: Incubate the cells for 30 minutes at room temperature in the dark[9].

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured, and the percentage of cells in each phase of the cell cycle is quantified using appropriate software.

Western Blot Analysis

Principle: Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing with specific antibodies to identify the protein of interest.

Protocol:

-

Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, Caspase-3, p-Akt, p-ERK) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways and Visualizations

The biological effects of this compound are likely mediated through the modulation of key cellular signaling pathways. Below are diagrams of the PI3K/Akt and MAPK/ERK pathways, which are common targets of flavonoids.

Caption: PI3K/Akt Signaling Pathway.

Caption: MAPK/ERK Signaling Pathway.

Caption: General Experimental Workflow.

Conclusion and Future Directions

The available literature on chrysin and its derivatives strongly suggests that this compound holds promise as a bioactive compound with potential applications in cancer research and beyond. Preliminary in vitro studies should focus on confirming its cytotoxic, apoptotic, and antioxidant activities. Further investigations into its effects on key signaling pathways, such as PI3K/Akt and MAPK/ERK, will be crucial to elucidate its mechanism of action. This technical guide provides a solid foundation for initiating such research, offering detailed protocols and a predictive framework based on the extensive data available for structurally related flavonoids. Future studies should aim to generate specific quantitative data for this compound to validate these hypotheses and pave the way for further preclinical development.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Chrysin: A Comprehensive Review of Its Pharmacological Properties and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chrysin, a 5,7-dihydroxyflavone restrains inflammatory arthritis in rats via subsiding oxidative stress biomarkers and inflammatory cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 5,7-Dihydroxyflavone Enhances the Apoptosis-Inducing Potential of TRAIL in Human Tumor Cells via Regulation of Apoptosis-Related Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5,7-Dihydroxyflavone Enhances the Apoptosis-Inducing Potential of TRAIL in Human Tumor Cells via Regulation of Apoptosis-Related Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and biologic evaluation of novel chrysin derivatives as cytotoxic agents and caspase-3/7 activators - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Unlocking the potential of natural products: A comprehensive review of chrysin derivatives and their biological activities - Arabian Journal of Chemistry [arabjchem.org]

- 11. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academicjournals.org [academicjournals.org]

- 14. Synthesis and In Vitro Anticancer Evaluation of Novel Chrysin and 7-Aminochrysin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 5-Hydroxy-7-Methoxyflavone Triggers Mitochondrial-Associated Cell Death via Reactive Oxygen Species Signaling in Human Colon Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

5-Acetoxy-7-hydroxyflavone: A Hypothesized Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Acetoxy-7-hydroxyflavone, a synthetic derivative of the natural flavonoid chrysin (B1683763) (5,7-dihydroxyflavone), is emerging as a compound of interest for its potential therapeutic activities. This technical guide synthesizes the available preclinical data on structurally related flavonoids to propose a hypothesized mechanism of action for this compound. Drawing on evidence from studies on chrysin and other acetylated flavones, we postulate that its primary modes of action likely involve anti-inflammatory, antioxidant, and anticancer effects. These effects are hypothesized to be mediated through the modulation of key cellular signaling pathways, including NF-κB, PI3K/Akt, and MAPK/ERK. The acetylation at the 5-position is suggested to enhance the bioavailability and potency of the parent compound, chrysin. This document provides a comprehensive overview of the current understanding, presents available quantitative data, details relevant experimental protocols, and visualizes the implicated signaling pathways to guide future research and drug development efforts.

Introduction

Flavonoids are a large class of polyphenolic compounds found in plants, known for their diverse pharmacological activities. Chrysin (5,7-dihydroxyflavone) has been extensively studied for its anti-inflammatory, antioxidant, and anticancer properties. However, its therapeutic application can be limited by poor bioavailability. Chemical modifications, such as acetylation, are a common strategy to improve the pharmacokinetic profile and biological activity of natural products. This compound is a result of such a modification of chrysin. This guide will explore the hypothesized mechanism of action of this compound based on the activities of its parent compound and the known effects of flavonoid acetylation.

Hypothesized Biological Activities and Mechanism of Action

Based on the known biological activities of chrysin and the influence of acetylation on flavonoids, the mechanism of action for this compound is hypothesized to encompass anticancer, anti-inflammatory, and antioxidant effects, likely with enhanced potency compared to its parent compound.

Anticancer Activity

The anticancer effect of this compound is hypothesized to be a result of its ability to induce apoptosis and inhibit cell proliferation in cancer cells. This is supported by studies on chrysin derivatives, which have shown cytotoxic effects against various cancer cell lines. The acetylation of flavonoids has been demonstrated to enhance their anticancer activity, which is attributed to increased lipophilicity and improved cell membrane permeability.

Anti-inflammatory Activity

Flavonoids are well-documented inhibitors of inflammatory pathways. It is proposed that this compound exerts anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins. This is likely achieved through the suppression of key signaling pathways like NF-κB, which is a central regulator of inflammation.

Antioxidant Activity

The antioxidant properties of flavonoids are attributed to their ability to scavenge free radicals. This compound is expected to possess antioxidant activity, contributing to its protective effects against oxidative stress-related cellular damage.

Quantitative Data

Direct quantitative data for this compound is limited. However, a study by Worachartcheewan et al. (2015) on chrysin derivatives provides crucial insights into its anticancer potency.[1] The following table summarizes the available IC50 values for this compound against two human cancer cell lines.

| Compound | Cell Line | Activity | IC50 (µM) |

| This compound | SGC-7901 (Human gastric adenocarcinoma) | Anticancer | 2.09 |

| This compound | HT-29 (Human colorectal adenocarcinoma) | Anticancer | 2.30 |

Key Signaling Pathways

The biological activities of flavonoids are often mediated through their interaction with various intracellular signaling pathways. Based on studies of related compounds, this compound is hypothesized to modulate the following key pathways:

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of the inflammatory response. Flavonoids are known to inhibit this pathway, thereby reducing the expression of pro-inflammatory genes.

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is crucial for cell survival, proliferation, and growth. Dysregulation of this pathway is common in cancer. Many flavonoids have been shown to inhibit PI3K/Akt signaling, leading to apoptosis in cancer cells.

Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway by this compound.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another key regulator of cell proliferation, differentiation, and survival. Its inhibition is a common mechanism of action for anticancer compounds.

Caption: Hypothesized modulation of the MAPK/ERK signaling pathway by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments that can be employed to investigate the hypothesized biological activities of this compound.

Anticancer Activity: MTT Assay

This assay is used to assess the cytotoxic effect of a compound on cancer cells.

-

Cell Culture: Human cancer cell lines (e.g., SGC-7901, HT-29) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allowed to adhere overnight.

-

Treatment: The cells are treated with various concentrations of this compound (typically ranging from 0.1 to 100 µM) for 24, 48, or 72 hours. A vehicle control (e.g., DMSO) is also included.

-

MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

-

Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration.

Caption: A simplified workflow for the MTT assay to determine anticancer activity.

Anti-inflammatory Activity: Nitric Oxide (NO) Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.

-

Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

-

Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10⁴ cells/well and allowed to adhere.

-

Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

-

Griess Reagent: After incubation, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

-

Incubation and Measurement: The mixture is incubated at room temperature for 10 minutes, and the absorbance is measured at 540 nm.

-

Data Analysis: The concentration of nitrite (B80452) is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay evaluates the free radical scavenging capacity of a compound.

-

Preparation of Solutions: A stock solution of this compound is prepared in methanol (B129727). A 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is also prepared.

-

Reaction Mixture: Different concentrations of the compound are added to the DPPH solution. The total volume is kept constant with methanol.

-

Incubation: The reaction mixtures are incubated in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: The absorbance of the solutions is measured at 517 nm. A control containing only DPPH and methanol is also measured.

-

Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

Conclusion and Future Directions

The hypothesized mechanism of action for this compound, based on the established activities of its parent compound chrysin and the known benefits of acetylation, points towards a promising multi-target agent with potential applications in cancer, inflammation, and diseases associated with oxidative stress. The acetylation at the 5-position is anticipated to enhance its potency and bioavailability.

Future research should focus on validating these hypotheses through rigorous in vitro and in vivo studies. Specifically, comprehensive profiling of its effects on the NF-κB, PI3K/Akt, and MAPK/ERK signaling pathways is warranted. Furthermore, pharmacokinetic and pharmacodynamic studies are essential to determine its bioavailability, metabolism, and in vivo efficacy. The data and protocols presented in this guide provide a foundational framework for the continued investigation of this compound as a potential therapeutic candidate.

References

Spectroscopic Profile of 5-Acetoxy-7-hydroxyflavone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the flavonoid derivative, 5-Acetoxy-7-hydroxyflavone. Due to the limited availability of direct experimental spectra for this specific compound in publicly accessible databases, this guide presents a comprehensive analysis based on established spectroscopic principles and data from closely related structural analogs. The information herein is intended to serve as a valuable reference for the identification, characterization, and quality control of this compound in research and drug development settings.

Chemical Structure and Properties

This compound is a synthetic flavonoid derived from the naturally occurring 5,7-dihydroxyflavone, also known as chrysin. The introduction of an acetoxy group at the C-5 position alters its physicochemical properties, which can influence its biological activity and pharmacokinetic profile.

-

IUPAC Name: (7-hydroxy-4-oxo-2-phenylchromen-5-yl) acetate

-

Molecular Formula: C₁₇H₁₂O₅

-

Molecular Weight: 296.27 g/mol

-

CAS Number: 132351-58-7

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for this compound. These predictions are derived from the analysis of spectral data for structurally similar flavonoids.

¹H NMR Spectroscopy

The ¹H NMR spectrum is crucial for elucidating the proton environment in a molecule. The predicted chemical shifts for this compound are presented in Table 1.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in DMSO-d₆)

| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| H-3 | ~6.8 | s | - | Characteristic singlet for the H-3 proton of the flavone (B191248) C-ring. |

| H-6 | ~6.4 | d | ~2.0 | Doublet due to coupling with H-8. |

| H-8 | ~6.8 | d | ~2.0 | Doublet due to coupling with H-6. |

| H-2', H-6' | ~7.9 | m | - | Multiplet for the ortho protons of the B-ring. |

| H-3', H-4', H-5' | ~7.5 | m | - | Multiplet for the meta and para protons of the B-ring. |

| 7-OH | ~10.9 | br s | - | Broad singlet for the hydroxyl proton, exchangeable with D₂O. |

| 5-OCOCH₃ | ~2.3 | s | - | Singlet for the methyl protons of the acetoxy group. |

Note: Predicted values are based on the analysis of spectral data for 5-hydroxyflavone, 7-hydroxyflavone, and their acetylated derivatives.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Table 2 outlines the predicted chemical shifts for the carbon atoms of this compound.

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in DMSO-d₆)

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~163 |

| C-3 | ~107 |

| C-4 | ~182 |

| C-4a | ~106 |

| C-5 | ~151 |

| C-6 | ~100 |

| C-7 | ~165 |

| C-8 | ~95 |

| C-8a | ~157 |

| C-1' | ~131 |

| C-2', C-6' | ~126 |

| C-3', C-5' | ~129 |

| C-4' | ~132 |

| 5-OCOC H₃ | ~169 |

| 5-OCOC H₃ | ~21 |

Note: Predicted values are based on the analysis of spectral data for 5,7-dihydroxyflavone and related acetylated flavonoids.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands expected for this compound are listed in Table 3.

Table 3: Predicted IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3400 | O-H stretch | Phenolic hydroxyl |

| ~3100-3000 | C-H stretch | Aromatic |

| ~1760 | C=O stretch | Ester (acetoxy) |

| ~1650 | C=O stretch | γ-pyrone |

| ~1610, 1580, 1490 | C=C stretch | Aromatic rings |

| ~1200 | C-O stretch | Ester (acetoxy) |

Note: Predicted values are based on general IR correlation tables and data for similar flavonoid structures.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the expected molecular ion peak [M]⁺ would be observed at an m/z of 296.

The fragmentation pattern of flavonoids is well-characterized and typically involves retro-Diels-Alder (RDA) reactions of the C-ring. For this compound, key expected fragments would arise from:

-

Loss of the acetoxy group: A prominent fragment at m/z 237 [M - 43]⁺ corresponding to the loss of the acetyl group (CH₃CO).

-

RDA fragmentation: Cleavage of the C-ring leading to characteristic fragments of the A and B rings.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for flavonoids like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in an NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons.

-

¹H NMR Acquisition: Acquire the spectrum using standard pulse sequences. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, an appropriate relaxation delay, and a spectral width that covers the entire proton chemical shift range.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required compared to ¹H NMR. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr powder and press it into a transparent disk. For ATR, place a small amount of the solid sample directly on the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample holder (for ATR) or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile).

-

Instrumentation: A variety of mass spectrometers can be used, such as those equipped with Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) sources, coupled with analyzers like Quadrupole, Time-of-Flight (TOF), or Orbitrap.

-

Data Acquisition: Introduce the sample into the ion source. Acquire the mass spectrum in positive or negative ion mode. For structural elucidation, tandem mass spectrometry (MS/MS) experiments can be performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

-

Data Analysis: Determine the molecular weight from the molecular ion peak. Analyze the fragmentation pattern to confirm the structure of the compound.

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a flavonoid compound.

5-Acetoxy-7-hydroxyflavone and its Derivatives: A Technical Guide to Their Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Acetoxy-7-hydroxyflavone, a derivative of the naturally occurring flavone (B191248) chrysin (B1683763) (5,7-dihydroxyflavone), is a member of the flavonoid class of compounds, which are widely recognized for their diverse pharmacological activities. This technical guide provides a comprehensive overview of the potential therapeutic uses of this compound and its related derivatives, with a focus on their anticancer, anti-inflammatory, and neuroprotective properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular signaling pathways to facilitate further research and drug development efforts in this area.

Introduction

Flavonoids are a large class of polyphenolic compounds found in various plants, and they are known to possess a wide range of biological activities. Chrysin (5,7-dihydroxyflavone), a prominent member of the flavone subclass, has been extensively studied for its therapeutic potential. The acetylation of chrysin to form derivatives such as this compound can modify its physicochemical properties, potentially enhancing its bioavailability and efficacy. This guide explores the existing scientific literature to delineate the therapeutic promise of this compound and its structural relatives.

Potential Therapeutic Uses

The therapeutic potential of this compound and its derivatives stems from their ability to modulate key cellular processes involved in various diseases. The primary areas of investigation include oncology, inflammation, and neurodegenerative disorders.

Anticancer Activity

Chrysin, the parent compound of this compound, has demonstrated significant anticancer effects in a variety of cancer cell lines.[1][2][3] Its mechanisms of action are multifaceted and include the induction of apoptosis (programmed cell death), suppression of cell proliferation, and inhibition of angiogenesis (the formation of new blood vessels that supply tumors).[1] Studies have shown that acetylation of similar flavonoids can enhance their anticancer activity and oral bioavailability.[4][5] For instance, the acetylated derivative of 5-demethyltangeretin, 5-acetyl-6,7,8,4'-tetramethylnortangeretin, showed enhanced cytotoxicity against human breast cancer cells.[5]

The anticancer activity of chrysin and its derivatives is attributed to their interaction with several key signaling pathways, including the PI3K/Akt and MAPK pathways, which are often dysregulated in cancer.[2][3][6]

Anti-inflammatory Properties

Inflammation is a critical component of many chronic diseases. Flavonoids, including chrysin and its derivatives, are known to possess potent anti-inflammatory properties.[7][8][9] They can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines (e.g., TNF-α, IL-6).[8][9] The anti-inflammatory effects of these compounds are mediated, in part, by the suppression of the NF-κB and MAPK signaling pathways.[10] For example, 6-hydroxyflavone (B191506) and its methoxy (B1213986) derivative have been shown to have potent anti-inflammatory activity in kidney mesangial cells.[9][11]

Neuroprotective Effects

Emerging evidence suggests that flavonoids may have a protective role against neurodegenerative diseases.[12][13][14] Chrysin has been shown to protect neuronal cells from oxidative stress-induced damage and to modulate neurotransmitter pathways.[13][15] The neuroprotective effects of flavonoids are linked to their antioxidant properties and their ability to modulate signaling pathways crucial for neuronal survival, such as the PI3K/Akt and MAPK pathways.[16][17] For instance, 7,8-dihydroxyflavone, a structural isomer of chrysin, acts as a TrkB agonist, mimicking the effects of brain-derived neurotrophic factor (BDNF) and promoting neuronal survival.[16][18]

Quantitative Data Summary

The following tables summarize the available quantitative data on the anticancer activity of 5,7-dihydroxyflavone (chrysin) and its derivatives. Data for this compound is limited, and therefore, data for the parent compound and other closely related derivatives are included to provide a comparative context.

Table 1: In Vitro Anticancer Activity of 5,7-Dihydroxyflavone (Chrysin) and its Derivatives

| Compound | Cancer Cell Line | Assay | IC50 / EC50 (µM) | Reference |

| 5,7-Dihydroxyflavone (Chrysin) | MCF-7 (Breast Cancer) | MTT | 19.5 (48h), 9.2 (72h) | [2] |

| 5,7-Dihydroxy-4-thioflavone | MCF-7 (Breast Cancer) | MTT | 7.9 | [19] |

| 5,7-Dihydroxy-4-thioflavone | MDA-MB-231 (Breast Cancer) | MTT | 14.7 | [19] |

| 3',4',5-Trihydroxyflavone | A549 (Lung Cancer) | MTT | <10 | [20] |

| 3',4',5-Trihydroxyflavone | MCF-7 (Breast Cancer) | MTT | <10 | [20] |

| 5-Acetyloxy-6,7,8,4'-tetramethoxyflavone | MCF-7 (Breast Cancer) | MTT | - | [5] |

| 5-Demethyltangeretin (5-hydroxy polymethoxyflavone) | PC-3 (Prostate Cancer) | MTT | 11.8 | [4] |

| 5-Acetylated-demethyltangeretin | PC-3 (Prostate Cancer) | MTT | 5.1 | [4] |

Key Signaling Pathways

The biological activities of this compound and its derivatives are largely attributed to their modulation of critical intracellular signaling pathways.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial regulator of cell survival, proliferation, and growth. Its aberrant activation is a hallmark of many cancers. Chrysin has been shown to inhibit the PI3K/Akt pathway, leading to decreased phosphorylation of Akt and downstream targets, thereby promoting apoptosis in cancer cells.[2][6][21]

Caption: PI3K/Akt signaling pathway and points of inhibition by flavonoids.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is also implicated in cancer and inflammatory diseases. Chrysin and its derivatives have been shown to modulate the MAPK pathway, often leading to the inhibition of cancer cell growth and the suppression of inflammatory responses.[3][7][22]

Caption: MAPK signaling pathway and potential inhibitory points by flavonoids.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and its derivatives.

Synthesis of this compound

Objective: To synthesize this compound from its precursor, 5,7-dihydroxyflavone (chrysin).

Materials:

-

5,7-dihydroxyflavone (chrysin)

-

Acetic anhydride (B1165640)

-

Pyridine (B92270) (catalyst)

-

Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Dissolve 5,7-dihydroxyflavone in a suitable anhydrous solvent in a round-bottom flask.

-

Add a catalytic amount of pyridine to the solution.

-

Slowly add acetic anhydride (1.1 equivalents for mono-acetylation) to the stirred solution at room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench the reaction by adding water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to isolate this compound.

-

Characterize the final product using techniques such as NMR spectroscopy and mass spectrometry.

Caption: Workflow for the synthesis of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against cancer cell lines.

Materials:

-

Cancer cell line (e.g., MCF-7, HeLa)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

-

This compound or its derivatives

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound (dissolved in DMSO and diluted in culture medium) for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

-

After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-